3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde
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Overview
Description
3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H26O7 It is a derivative of benzaldehyde, featuring multiple ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as protection of hydroxyl groups, etherification, and deprotection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzoic acid.
Reduction: 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(2-methoxyethoxy)benzaldehyde
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzyl alcohol
Uniqueness
3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde is unique due to its multiple ethoxy groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
73033-12-2 |
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Molecular Formula |
C17H26O7 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H26O7/c1-19-5-7-21-9-11-23-16-4-3-15(14-18)13-17(16)24-12-10-22-8-6-20-2/h3-4,13-14H,5-12H2,1-2H3 |
InChI Key |
CUZYKXBKCDJUNR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOC |
Origin of Product |
United States |
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